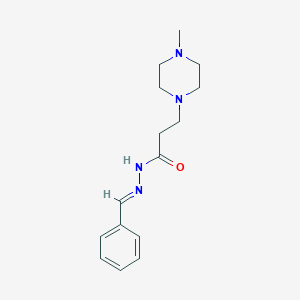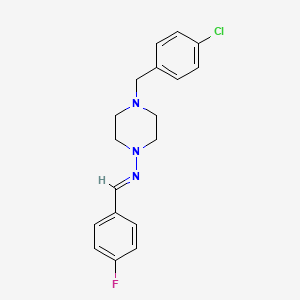![molecular formula C18H17ClN2O3 B5513950 2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5513950.png)
2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide typically involves condensation reactions, where an isocyanato compound is reacted with an amine in the presence of suitable catalysts and conditions. For example, Ji et al. (2018) synthesized a related compound by condensing 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclisation with hydrazine hydrate (Ji et al., 2018).
Molecular Structure Analysis
The crystal structure of similar compounds reveals a monoclinic system with specific space group details, indicating the molecular arrangement and geometry crucial for understanding the compound's interactions and biological activities. For instance, Lu et al. (2017) described the crystal structure of a comparable compound, providing insights into its molecular geometry (Lu et al., 2017).
Chemical Reactions and Properties
Benzamides, including 2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, can undergo various chemical reactions, such as hydrolysis, amidation, and substitution, which alter their chemical properties and biological activities. Kato et al. (1991) explored the synthesis and structure-activity relationships of related benzamide compounds, highlighting the significance of substituents on the benzyl group in enhancing activity (Kato et al., 1991).
科学的研究の応用
Antitumour Activity
A compound structurally similar to "2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide" exhibited significant inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines. This synthesis and crystal structure determination highlight the potential antitumour applications of such compounds (Ji et al., 2018).
Antifungal and Antimicrobial Activities
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including compounds with morpholino groups, have been synthesized and characterized, showing antifungal activity against major pathogens responsible for important plant diseases (Weiqun et al., 2005). Another study found novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives with expected antimicrobial activity, highlighting the versatility of these compounds in combating microbial infections (Abubshait et al., 2011).
Antidepressant Activity
The compound 4-Chloro-N-(3-morpholinopropyl)benzamide, also known as befol, an original domestic antidepressant, illustrates the potential of morpholino-benzamide derivatives in treating depression. This study outlines the synthesis process and suggests improvements for greater efficiency (Donskaya et al., 2004).
Gastroprokinetic Activity
Research on N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds revealed potent gastroprokinetic activity. These findings suggest the role of such compounds in enhancing gastrointestinal motility, which can be beneficial for conditions involving decreased gastric emptying (Kalo et al., 1995).
Enaminone Anticonvulsant Activity
A series of novel enaminones, synthesized from cyclic beta-dicarbonyl precursors and condensed with morpholine among other amines, displayed potent anticonvulsant activity with minimal neurotoxicity. This suggests the therapeutic potential of such compounds in the treatment of seizures (Edafiogho et al., 1992).
特性
IUPAC Name |
2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-16-4-2-1-3-15(16)17(22)20-14-7-5-13(6-8-14)18(23)21-9-11-24-12-10-21/h1-8H,9-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZHMFYOJXQWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5513870.png)
![2,4-dimethoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5513882.png)
![(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5513890.png)
![1,9-dimethyl-10-oxo-N-(2-thienylmethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5513891.png)
![3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5513901.png)

![3-hydroxy-4-methyl-1-(1,2,5-trimethyl-4-piperidinyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5513923.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5513929.png)
![2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5513937.png)

![1-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5513944.png)
![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5513964.png)
![ethyl 4-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5513970.png)
